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Compound of Interest

Compound Name: 2-Phthalimidopropionic acid

Cat. No.: B015173

An In-Depth Technical Guide to 2-
Phthalimidopropionic Acid

Abstract: This technical guide provides a comprehensive overview of 2-Phthalimidopropionic
acid (also known as N-Phthaloyl-DL-alanine), a pivotal molecule in synthetic organic chemistry
and drug discovery. The document details its physical and chemical properties, provides
validated protocols for its synthesis and analysis, and explores its applications as a protected
amino acid building block. This guide is intended for researchers, medicinal chemists, and
process development scientists who require a deep, practical understanding of this
compound's behavior and utility.

Introduction and Strategic Importance

2-Phthalimidopropionic acid is the phthaloyl-protected form of the racemic amino acid
alanine. The phthalimido group serves as a robust and stable protecting group for the primary
amine, a common strategy employed to prevent unwanted side reactions and control
stereochemistry during complex multi-step syntheses.[1] Its primary ultility lies in peptide
synthesis and as a chiral synthon for the preparation of more complex bioactive molecules,
including pharmaceuticals.

The core value of using the phthaloyl group resides in its ability to mask the nucleophilicity of
the amine across a wide range of reaction conditions. Unlike simpler protecting groups like Boc
or Chz, the phthalimido group is exceptionally stable to acidic conditions. However, it can be
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cleanly removed under specific, mild conditions, most notably via hydrazinolysis, making it a
strategic choice in synthetic design.[1][2] Understanding the nuanced properties of this
molecule is therefore critical for its effective application in the development of novel
therapeutics and complex organic scaffolds.

Molecular Structure and Identification

The structure of 2-Phthalimidopropionic acid features a central propionic acid backbone
where the amine at the C2 position is incorporated into a phthalimide ring system. This creates
a chiral center at the alpha-carbon.

Caption: Molecular structure of 2-Phthalimidopropionic acid.

Physical and Crystallographic Properties

2-Phthalimidopropionic acid is a white crystalline solid at room temperature. Its physical
properties are critical for handling, reaction setup, and purification. A key feature is its limited
solubility in water and non-polar solvents, but appreciable solubility in polar aprotic and
alcoholic solvents.

Table 1: Physical and Chemical Identifiers
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Property Value Reference(s)

2-(1,3-Dioxoisoindol-2-
IUPAC Name . . [3]
yl)propanoic acid

N-Phthaloyl-DL-alanine, PHT-

Synonyms 3[4
ynony DL-ALA-OH 131i4]

CAS Number 19506-87-7 [1][3]

Molecular Formula C11H9NOa4 [1][5]

Molecular Weight 219.19 g/mol [1][5]
White to off-white powder or

Appearance [3]
crystal

Melting Point 155-157 °C [3]

Insoluble in water; Soluble in
Solubility methanol; Typically soluble in [1][6]
DMSO.

| pKa | 3.90 £ 0.10 (Predicted) |[[3] |

Crystallographic Data: Single-crystal X-ray diffraction analysis of N-Phthaloyl-DL-alanine
reveals that molecules crystallize as centrosymmetric dimers. This dimerization is driven by
strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent
molecules (O—H---O distance of 2.6005 A). The propanoic acid group and the phthaloyl moiety
adopt a staggered conformation. The crystal packing is further stabilized by van der Waals
forces, with a notable absence of significant rt—mt stacking interactions. This structural
information is invaluable for understanding its solid-state behavior and for computational
modeling studies.

Chemical Properties and Reactivity Profile

The reactivity of 2-Phthalimidopropionic acid is governed by its three primary components:
the carboxylic acid, the phthalimide ring, and the alpha-proton at the chiral center.
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4.1. Acidity and Carboxylic Acid Reactions The carboxylic acid group imparts acidic properties
to the molecule, allowing it to undergo typical reactions such as salt formation with bases,
esterification with alcohols under acidic catalysis, and conversion to an acyl chloride using
reagents like thionyl chloride (SOCI2). These transformations are fundamental for its use as a
building block, for example, in coupling reactions to form amide bonds.

4.2. The Phthalimido Protecting Group The phthalimido group is the defining feature of this
molecule from a synthetic utility perspective.

 Stability: It is highly stable to strongly acidic conditions that would cleave many other
common amine protecting groups (e.g., Boc). It is also robust towards many oxidizing and
reducing agents.

» Electronic and Steric Effects: The two carbonyl groups are strongly electron-withdrawing,
which reduces the nucleophilicity of the nitrogen atom and increases the acidity of the N-H
proton in phthalimide itself.[6] In the context of 2-phthalimidopropionic acid, this inductive
effect can influence the reactivity of nearby C-H bonds. The steric bulk of the group can also
direct reactions to occur at more distant, accessible sites on a larger molecule.

4.3. Deprotection: The Ing-Manske Procedure The strategic removal of the phthaloyl group is
crucial for revealing the primary amine at the desired stage of a synthesis. The most common
and effective method is the Ing-Manske procedure, which utilizes hydrazine (N2Ha) in a solvent
such as ethanol.

Caption: Workflow for the Ing-Manske deprotection of 2-Phthalimidopropionic acid.

Mechanism Insight: The reaction proceeds via nucleophilic attack of hydrazine on one of the
imide carbonyl carbons. This is followed by an intramolecular cyclization and rearrangement
that ultimately cleaves the C-N bonds of the imide, releasing the free amine (alanine) and
forming the highly stable, cyclic phthalhydrazide, which often precipitates from the reaction
mixture, driving the reaction to completion.

Experimental Protocols

5.1. Protocol for Synthesis: Condensation of Alanine and Phthalic Anhydride
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This protocol is a reliable method for the laboratory-scale synthesis of 2-Phthalimidopropionic

acid, adapted from established literature procedures.[1] The causality behind using glacial

acetic acid is that it serves as both a solvent and a catalyst, facilitating the dehydration required

to form the imide ring.

Materials:

DL-Alanine

Phthalic Anhydride

Glacial Acetic Acid

Deionized Water

Ethanol (for recrystallization)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic
anhydride (1.0 eq) and DL-alanine (1.05 eq).

Solvent Addition: Add glacial acetic acid (approx. 3-4 mL per gram of phthalic anhydride).

Reflux: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The solids
should dissolve to form a clear solution. The progress can be monitored by TLC.

Solvent Removal: After the reaction is complete, allow the mixture to cool slightly and
remove the acetic acid under reduced pressure using a rotary evaporator. This will yield a
viscous oil or solid residue.

Workup: To the residue, add deionized water and stir vigorously. The product may solidify. If
an oil persists, it can be helpful to triturate with a small amount of a water/ether mixture.

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with cold
deionized water to remove any unreacted starting materials and residual acid.
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 Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-
Phthalimidopropionic acid as a white crystalline solid. Dry the product in a vacuum oven. A
typical yield is 85-95%.[1]

5.2. Protocol for Analytical Characterization: *H and 3C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary technique for structural confirmation. The
following protocol ensures reliable data acquisition. DMSO-ds is a preferred solvent due to the
compound's good solubility and the ability to observe the acidic proton of the carboxylic acid.

Materials & Equipment:

2-Phthalimidopropionic acid sample (5-10 mg)

DMSO-de (Deuterated Dimethyl Sulfoxide)

NMR tube

NMR Spectrometer (e.g., 400 MHz)
Procedure:

o Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6 mL of
DMSO-ds in a clean, dry NMR tube. Ensure the sample is fully dissolved.

e Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal
of the DMSO-ds and shim the magnetic field to achieve optimal resolution.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.
o Expected Chemical Shifts (8, ppm):

» ~13.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-
COOH). This peak's presence and broadness are characteristic in DMSO.
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= ~7.9 ppm (m, 4H): A complex multiplet corresponding to the four aromatic protons of the
phthalimido group.

= ~4.8 ppm (q, 1H): A quartet for the alpha-proton (-CH-), split by the three methyl
protons.

= ~1.6 ppm (d, 3H): A doublet for the methyl protons (-CHs), split by the single alpha-
proton.

e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Expected Chemical Shifts (&, ppm):
» ~171 ppm: Carboxylic acid carbonyl carbon (-COOH).
» ~167 ppm: Imide carbonyl carbons (-C=0).
» ~135, 131, 123 ppm: Aromatic carbons.
s ~49 ppm: Alpha-carbon (-CH-).
» ~15 ppm: Methyl carbon (-CHs).

Applications in Drug Discovery and Development

The primary role of 2-Phthalimidopropionic acid in drug development is as a protected amino
acid intermediate.

o Peptide Synthesis: It allows for the controlled incorporation of an alanine residue into a
growing peptide chain. The amino group is protected, allowing the carboxylic acid to be
activated and coupled to the free amine of another amino acid. After coupling, the phthaloyl
group can be removed to expose the new N-terminus for the next coupling step.

¢ Synthesis of Chiral Molecules: As a racemic mixture, it can be used as a precursor in
syntheses where the chirality is introduced later or resolved. The pure enantiomers (N-
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Phthaloyl-L-alanine and N-Phthaloyl-D-alanine) are invaluable for asymmetric synthesis,
providing access to chiral amines and other stereochemically defined drug candidates.

e Precursor to Bioactive Compounds: The core structure is related to classes of drugs with
significant therapeutic value. For example, derivatives of 2-aryl propionic acids are a major
class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, analogues such as 2-
phthalimidino-glutaric acid have been investigated as potent inhibitors of tumor metastasis,
highlighting the relevance of the phthalimido-scaffold in medicinal chemistry.

Safety and Handling

2-Phthalimidopropionic acid requires careful handling in a laboratory setting due to its hazard
profile.

» Hazard Classification: It is classified as acutely toxic if swallowed (Oral, Category 3), a skin
irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation
(STOT SE 3).

e Handling Precautions:

Work in a well-ventilated area or a chemical fume hood.

o

o

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves, safety goggles, and a lab coat.

o

Avoid breathing dust.

[¢]

Avoid contact with skin, eyes, and clothing.

e In Case of Exposure:

o

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present
and easy to do. Continue rinsing and seek medical attention.

o

Skin: Wash off immediately with plenty of soap and water.

o

Ingestion: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.
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o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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